4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
“4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a triazole moiety . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives, like the compound , is often achieved through the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of triazole compounds, including “4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, involves a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
- Application : Studies have explored the antiproliferative effects of this compound against cancer cell lines. Further investigations are needed to understand its mechanism of action and potential clinical applications .
- Application : Researchers have evaluated the antiviral properties of this compound against RNA and DNA viruses. Its potential as an antiviral drug warrants further exploration .
- Application : This compound has been studied as a potent, selective, and orally bioavailable inhibitor of coagulation factor Xa. Its use in anticoagulant therapy merits investigation .
- Application : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Further research is needed to validate its efficacy and safety .
- Application : Investigations have explored the antibacterial potential of this compound. Its activity against specific bacterial strains warrants further characterization .
- Application : Researchers have examined the effects of this compound on metabolic pathways. Its potential as a modulator of metabolic disorders requires additional study .
Anticancer Potential
Antiviral Activity
Coagulation Factor Xa Inhibition
Anti-Inflammatory Effects
Antibacterial Activity
Metabolic Disorders
Mechanism of Action
Target of Action
It’s known that 1,4-disubstituted 1,2,3-triazoles, a group to which this compound belongs, can act as surrogates for the peptide bond and show chemical as well as biological stability . They can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously . This dual functionality allows it to form various types of binding with its target enzyme, potentially altering the enzyme’s activity or function.
Biochemical Pathways
Compounds with a similar structure, such as 1,4-disubstituted 1,2,3-triazoles, are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
4-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-8-6-15(7-9-16)20(28)23-17-10-12-26(13-11-17)21(29)19-14-27(25-24-19)18-4-2-1-3-5-18/h1-9,14,17H,10-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWKFFKPTWQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide |
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